molecular formula C9H13NO2 B3386824 2,4-dimethoxy-N-methylaniline CAS No. 76030-55-2

2,4-dimethoxy-N-methylaniline

Cat. No.: B3386824
CAS No.: 76030-55-2
M. Wt: 167.2 g/mol
InChI Key: YDMCFZAQNHLBSV-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-methylaniline is an organic compound with the molecular formula C9H13NO2 It is a derivative of aniline, where two methoxy groups are attached to the benzene ring at the 2 and 4 positions, and a methyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-methylaniline can be achieved through several methods. One common approach involves the methylation of 2,4-dimethoxyaniline using methanol in the presence of a catalyst. Cyclometalated ruthenium complexes have been shown to effectively catalyze this reaction under mild conditions (60°C) with sodium hydroxide as the base .

Another method involves the condensation of 2,4-dimethoxyaniline with methyl iodide in the presence of a base such as potassium carbonate. This reaction typically occurs at elevated temperatures and results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation processes using methanol and suitable catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Efficient production methods are crucial for meeting the demand for this compound in various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-methylaniline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted aniline derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from the reactions of this compound include N-methylaniline, substituted aniline derivatives, and various oxidation products.

Scientific Research Applications

2,4-Dimethoxy-N-methylaniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.

    Medicine: Research is ongoing to explore the potential medicinal properties of this compound and its derivatives. It may have applications in drug development and therapeutic treatments.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-methylaniline involves its interaction with molecular targets and pathways in biological systems. For example, the compound can undergo oxidative N-dealkylation, resulting in the formation of reactive intermediates that can interact with cellular components . The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,4-dimethoxy-N-methylaniline include:

    2,4-Dimethoxyaniline: Lacks the methyl group on the nitrogen atom.

    N-Methylaniline: Lacks the methoxy groups on the benzene ring.

    2,4-Dimethoxy-N,N-dimethylaniline: Contains an additional methyl group on the nitrogen atom.

Uniqueness

This compound is unique due to the presence of both methoxy groups on the benzene ring and a methyl group on the nitrogen atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,4-dimethoxy-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-10-8-5-4-7(11-2)6-9(8)12-3/h4-6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMCFZAQNHLBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298794
Record name 2,4-Dimethoxy-N-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76030-55-2
Record name 2,4-Dimethoxy-N-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76030-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethoxy-N-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethoxy-N-methylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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